3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid
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Description
3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms, and a propanoic acid moiety.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid may also interact with a variety of biological targets.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in their function .
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, suggesting that this compound may also influence multiple pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the bromo and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of thiosemicarbazide with bromine in the presence of a base can yield the desired thiadiazole ring . The subsequent introduction of the propanoic acid group can be achieved through various organic reactions, such as esterification or amidation, followed by hydrolysis to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions
Properties
IUPAC Name |
3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWMWOHORBXPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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